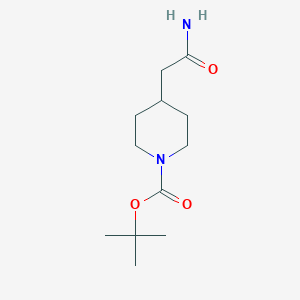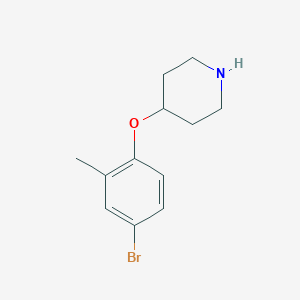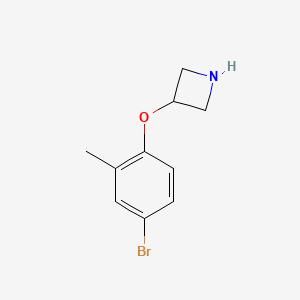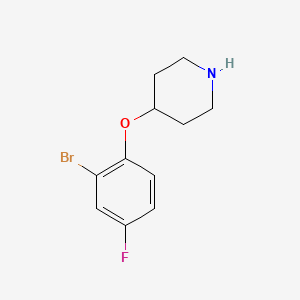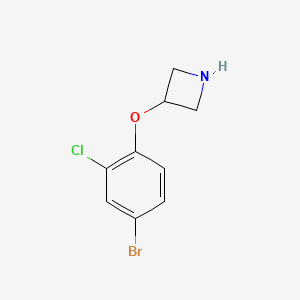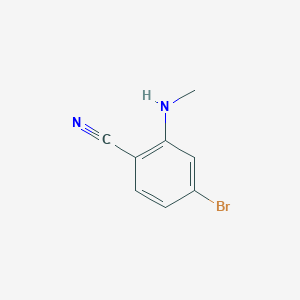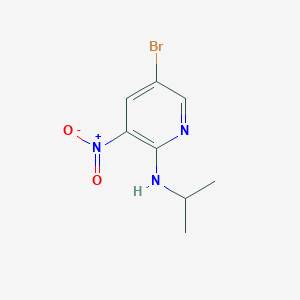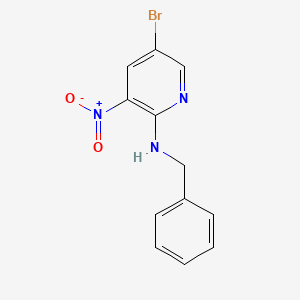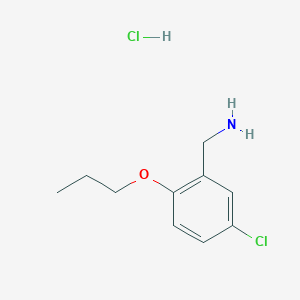
(5-Chloro-2-propoxyphenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, including chlorination and aminisation, as seen in the synthesis of a pyrazolo[1,5-a]pyrimidin-7-amine derivative . Another example is the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine through a condensation reaction using polyphosphoric acid . These methods suggest that the synthesis of (5-Chloro-2-propoxyphenyl)methanamine hydrochloride could also involve similar steps of functional group transformations and ring closures.
Molecular Structure Analysis
The molecular structure of compounds is often confirmed using techniques such as IR, NMR, and X-ray diffraction . For instance, the crystal structure of a pyrazolo[1,5-a]pyrimidin-7-amine derivative was determined and found to belong to the triclinic system . These techniques could be applied to determine the molecular structure of (5-Chloro-2-propoxyphenyl)methanamine hydrochloride, ensuring the correct spatial arrangement of atoms and the overall molecular conformation.
Chemical Reactions Analysis
The chemical reactions involving methanamine derivatives can be complex, as seen with the preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives using a four-component reaction . This suggests that (5-Chloro-2-propoxyphenyl)methanamine hydrochloride could also participate in multi-component reactions, potentially leading to a variety of functionalized products.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanamine derivatives, such as solubility, metabolic stability, and penetration through biological membranes, are crucial for their potential application as pharmaceuticals . For example, a novel aryloxyethyl derivative of methanamine showed high solubility, metabolic stability, and favorable penetration through Caco-2 cells . These properties would be important to analyze for (5-Chloro-2-propoxyphenyl)methanamine hydrochloride to assess its drug-like characteristics.
Wissenschaftliche Forschungsanwendungen
Pharmacological Basis and Analgesic Combinations
Studies on related compounds, such as propoxyphene hydrochloride, have highlighted its role as a centrally acting analgesic. Propoxyphene differs from peripherally acting analgesics like aspirin by its mode of action, suggesting that combinations of drugs with different mechanisms can enhance analgesia without increasing side effects. This concept supports the clinical use of analgesic combinations, including a compound like propoxyphene and an aspirin-type drug, indicating a potential research interest in exploring similar combinations involving (5-Chloro-2-propoxyphenyl)methanamine hydrochloride for enhanced analgesic effects without significant side effects (Kiplinger & Nickander, 1971).
Environmental Impact and Degradation
Research on environmental contaminants such as triclosan, which shares a chlorophenyl moiety with (5-Chloro-2-propoxyphenyl)methanamine hydrochloride, underscores the importance of understanding the occurrence, toxicity, and degradation pathways of chlorinated compounds. Triclosan's widespread use and detection in various environmental compartments raise concerns about its biodegradability and potential transformation into more toxic compounds. These studies highlight the need for examining the environmental fate and impact of structurally similar compounds, including (5-Chloro-2-propoxyphenyl)methanamine hydrochloride, to assess their safety and develop strategies for their removal or safe use (Bedoux et al., 2012).
Eigenschaften
IUPAC Name |
(5-chloro-2-propoxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-2-5-13-10-4-3-9(11)6-8(10)7-12;/h3-4,6H,2,5,7,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJPXIKYVVOXHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648545 |
Source


|
| Record name | 1-(5-Chloro-2-propoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-propoxyphenyl)methanamine hydrochloride | |
CAS RN |
1135288-57-1 |
Source


|
| Record name | 1-(5-Chloro-2-propoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(tert-Butyl)oxazolo[4,5-c]pyridine](/img/structure/B1292733.png)

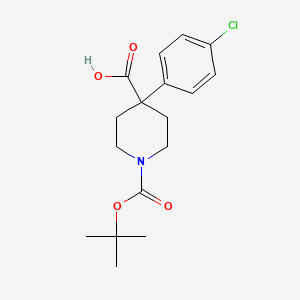
![2-(Azidomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1292739.png)
![Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B1292749.png)
